molecular formula C13H12N4O3S B2863399 5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034310-17-1

5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No. B2863399
CAS RN: 2034310-17-1
M. Wt: 304.32
InChI Key: LRMAEXDBNPJUKT-UHFFFAOYSA-N
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Description

5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H12N4O3S and its molecular weight is 304.32. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of compounds related to 5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide involves methods such as one-pot synthesis and cyclization of thioamide with 2-chloroacetoacetate (Martins et al., 2002). These techniques are essential for creating various derivatives of the compound.
  • Structural Properties : Investigations into the structure of related compounds, like isoxazole amino esters, reveal details about planarity and steric interactions, which are crucial for understanding how these compounds interact at the molecular level (Smith et al., 1991).

Potential Applications in Medicine and Pharmacology

  • Anticancer Properties : Certain derivatives, such as thioxothiazolidin-4-one derivatives, have been shown to inhibit tumor growth and angiogenesis in mouse models, suggesting potential applications in cancer therapy (Chandrappa et al., 2010).
  • Antimicrobial Effects : The synthesis of oxadiazole derivatives containing the 5-methylisoxazole moiety has demonstrated notable antibacterial activities, indicating potential use in combating bacterial infections (Hui et al., 2002).

Chemical and Physical Properties

  • Reactivity and Stability : Research on the reactivity of similar compounds, like benzimidazole derivatives bearing acidic heterocycles, provides insight into the chemical stability and potential reactivity of 5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide, which is critical for its practical applications (Kohara et al., 1996).
  • Corrosion Inhibition : Some derivatives, such as oxadiazole derivatives, have been studied for their ability to inhibit corrosion in metals, suggesting potential industrial applications (Ammal et al., 2018).

properties

IUPAC Name

5-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-7-5-9(16-19-7)12-15-11(20-17-12)6-14-13(18)10-4-3-8(2)21-10/h3-5H,6H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMAEXDBNPJUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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